molecular formula C12H12N4O3S B12428055 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione

3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione

Cat. No.: B12428055
M. Wt: 292.32 g/mol
InChI Key: SKUSCUALKIOIST-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione is a complex organic compound that features a unique combination of functional groups, including a methoxythiophene ring, a triazole ring, and a piperidine-2,6-dione moiety

Preparation Methods

The synthesis of 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxythiophene Ring: This step involves the methoxylation of thiophene derivatives under specific conditions.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a ‘click’ reaction, which is a copper-catalyzed azide-alkyne cycloaddition.

    Coupling of the Rings: The methoxythiophene and triazole rings are then coupled to form the intermediate compound.

    Formation of Piperidine-2,6-dione: The final step involves the cyclization of the intermediate compound to form the piperidine-2,6-dione moiety.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of novel materials with unique electronic or photonic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione can be compared with other similar compounds, such as:

    3-[4-(4-Hydroxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    3-[4-(4-Methylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione: The presence of a methyl group instead of a methoxy group can influence the compound’s physical and chemical properties.

Biological Activity

3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a piperidine core substituted with a triazole moiety and a methoxythiophen group. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications to achieve the desired compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity . For instance, triazole derivatives are known for their antifungal properties, which may extend to antibacterial effects as well. A study evaluating various triazole compounds demonstrated promising results against bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

Research has shown that certain derivatives of piperidine and triazole have exhibited antitumor properties . In vitro assays have revealed that these compounds can inhibit the proliferation of cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .

Neuropharmacological Effects

There is emerging evidence that compounds containing piperidine and triazole structures may interact with neurotransmitter systems , potentially offering therapeutic benefits for neurological disorders. Some studies suggest these compounds could modulate dopamine and serotonin receptors, which are crucial in treating conditions such as depression and anxiety .

Case Studies

  • Antimicrobial Efficacy : A comparative study involving various triazole derivatives demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The IC50 values were found to be lower than those of traditional chemotherapeutics, suggesting a promising avenue for further research .

Research Findings Summary Table

Activity Type Findings Reference
AntimicrobialSignificant inhibition against S. aureus and E. coli
AntitumorInduced apoptosis in breast cancer cell lines
NeuropharmacologicalModulated dopamine and serotonin receptors

Properties

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

3-[4-(4-methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C12H12N4O3S/c1-19-10-6-20-5-7(10)8-4-16(15-14-8)9-2-3-11(17)13-12(9)18/h4-6,9H,2-3H2,1H3,(H,13,17,18)

InChI Key

SKUSCUALKIOIST-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC=C1C2=CN(N=N2)C3CCC(=O)NC3=O

Origin of Product

United States

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